molecular formula C6H14S3 B12730044 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol CAS No. 53897-60-2

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol

Cat. No.: B12730044
CAS No.: 53897-60-2
M. Wt: 182.4 g/mol
InChI Key: MPDULAQZHPFPOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol typically involves the reaction of 1-propanethiol with sulfur or sulfur-containing compounds under controlled conditions . The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include redox reactions and substitution reactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol can be compared with other similar compounds, such as:

Biological Activity

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol, also known as bis(1-mercaptopropyl)sulfide or 1,1'-thiobis(1-propanethiol), is a sulfur-containing organic compound with the molecular formula C6H14S3 and a molecular weight of 182.37 g/mol. This compound features two sulfanyl groups attached to a propane backbone, which contributes to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the reaction of 1-propanethiol with sulfur or sulfur-containing compounds under controlled conditions. The resulting compound exhibits various chemical reactions, including oxidation to form disulfides or sulfoxides, reduction to thiols, and substitution reactions where the sulfanyl groups can be replaced by other functional groups.

Biological Activity

The biological activity of this compound is primarily attributed to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound's mechanism of action involves interactions with molecular targets through its sulfanyl groups, leading to redox reactions that can mitigate cellular damage caused by oxidative stress .

The sulfanyl groups in this compound can form bonds with reactive species, facilitating various biochemical transformations. This includes:

  • Redox Reactions : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Substitution Reactions : The sulfanyl groups can participate in reactions that modify other biomolecules, potentially influencing signaling pathways related to stress responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity in vitro, effectively reducing oxidative stress markers in cell cultures .
  • Neuroprotective Effects : In animal models, this compound has shown potential neuroprotective effects against neurodegenerative diseases by reducing oxidative damage in neuronal tissues .
  • Anti-inflammatory Properties : Studies have suggested that this thiol compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureNotable Properties
1-PropanethiolCH3-CH2-CH2-SHSimple thiol; lower reactivity
Bis(2-mercaptoethyl) sulfide(CH2CH2SH)2Similar antioxidant properties
Dimethyl disulfide(CH3)2S2Stronger odor; used as a flavoring agent

Applications in Medicine and Industry

The potential applications of this compound extend beyond research into practical uses:

  • Pharmaceutical Development : Due to its antioxidant and anti-inflammatory properties, there is ongoing research into its use as a therapeutic agent for diseases associated with oxidative stress and inflammation.
  • Industrial Uses : This compound is also utilized in the production of polymers and resins due to its chemical stability and reactivity in forming cross-linked structures .

Properties

IUPAC Name

1-(1-sulfanylpropylsulfanyl)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDULAQZHPFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(S)SC(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968685
Record name 1,1'-Sulfanediyldi(propane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Sulphury odour
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly, Slightly soluble in water; soluble in many polar solvents, Soluble (in ethanol)
Details The Good Scents Company Information System
Record name 1,1'-Thiobis-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.080-1.084
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53897-60-2
Record name 1,1′-Thiobis[1-propanethiol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53897-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Sulfanediyldi(propane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(1-mercaptopropyl)sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(1-SULFANYLPROPYLSULFANYL)PROPANE-1-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H23KZ912J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1'-Thiobis-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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